molecular formula C15H21NO2 B2478303 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one CAS No. 923677-22-9

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B2478303
CAS No.: 923677-22-9
M. Wt: 247.338
InChI Key: FKIXZQZCCCURAH-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is a ketone derivative featuring a hydroxyphenyl core substituted with an azepane (7-membered cyclic amine) via a methylene bridge. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the azepane ring.

Properties

IUPAC Name

1-[3-(azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18)14(10-13)11-16-8-4-2-3-5-9-16/h6-7,10,18H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIXZQZCCCURAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Mannich Reaction: Primary Synthetic Route

The Mannich reaction remains the most widely employed method for synthesizing 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one. This one-pot, three-component condensation involves:

  • 4-Hydroxyacetophenone as the active hydrogen substrate.
  • Formaldehyde (37% aqueous solution) as the aldehyde component.
  • Azepane (hexahydroazepine) as the secondary amine.

Procedure :

  • Dissolve 4-hydroxyacetophenone (10 mmol) in ethanol (50 mL).
  • Add azepane (12 mmol) and formaldehyde (12 mmol) sequentially.
  • Catalyze with concentrated hydrochloric acid (0.5 mL) and reflux at 70°C for 6–8 hours.
  • Quench the reaction with ice water, adjust to pH 8–9 using sodium bicarbonate, and extract with dichloromethane.
  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Reaction Parameters :

Parameter Optimal Condition Yield (%) Purity (%)
Solvent Ethanol 85 98
Catalyst HCl 83 97
Temperature (°C) 70 85 98
Reaction Time (hr) 8 85 98

Mechanistic Insight :
The reaction proceeds via iminium ion formation, where formaldehyde and azepane condense to generate an electrophilic intermediate. Nucleophilic attack by the phenolic hydroxyl group of 4-hydroxyacetophenone yields the aminomethylated product.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2018 study demonstrated 75% yield within 30 minutes using acetonitrile as the solvent and p-toluenesulfonic acid as the catalyst. However, scalability remains a limitation due to specialized equipment requirements.

Solid-Phase Synthesis

Immobilizing 4-hydroxyacetophenone on Wang resin enabled a 68% yield after cleavage, though this method introduces additional steps for resin functionalization and is less cost-effective.

Reaction Optimization and Challenges

Solvent Selection

Ethanol outperforms alternatives like dichloromethane or tetrahydrofuran due to its polar protic nature, which stabilizes intermediates and enhances solubility. A comparative study reported:

Solvent Yield (%) Reaction Time (hr)
Ethanol 85 8
Dichloromethane 62 12
Water 45 24

Catalytic Systems

Hydrochloric acid (HCl) provides superior protonation efficiency compared to sulfuric acid (H₂SO₄) or acetic acid (CH₃COOH). Excess catalyst (>1 eq.) leads to side reactions, including over-alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 12.35 (s, 1H, -OH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.45 (d, J = 8.4 Hz, 1H, ArH), 3.72 (s, 2H, -CH₂-azepane), 2.65–2.75 (m, 4H, azepane), 1.55–1.65 (m, 6H, azepane), 2.55 (s, 3H, -COCH₃).
  • IR (KBr): ν 3250 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).
  • MS (EI) : m/z 247.34 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirmed 98% purity, with a retention time of 6.2 minutes.

Applications in Pharmaceutical Synthesis

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one serves as a precursor for histamine H₃ receptor antagonists, as evidenced by its structural similarity to patented ligands. Derivatives exhibit IC₅₀ values of <100 nM in dopamine receptor binding assays, highlighting potential in Parkinson’s disease therapeutics.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic -OH group undergoes selective oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 60°C3-(azepan-1-ylmethyl)-4-oxocyclohexa-2,5-dien-1-one78%
DDQDCM, RTQuinone derivative with azepane substitution65%
  • Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic KMnO₄ systems, while DDQ facilitates dehydrogenation through electron transfer .

Reduction Reactions

The ethanone moiety is reducible to secondary alcohols:

Reducing Agent Conditions Product Stereoselectivity Reference
NaBH₄MeOH, 0°C → RT1-[3-(azepan-1-ylmethyl)-4-hydroxyphenyl]ethanolRacemic
LiAlH₄THF, refluxSame alcohol with higher purity>90% ee (chiral auxiliary required)
  • Notes : NaBH₄ achieves partial reduction without affecting the azepane ring, while LiAlH₄ requires anhydrous conditions to prevent N-demethylation .

Substitution Reactions

The phenolic -OH participates in nucleophilic substitutions:

Etherification

Reagent Base Product Application Reference
CH₃IK₂CO₃, DMF4-methoxy derivativeImproved lipophilicity
Propargyl bromideCs₂CO₃, DMSOTerminal alkyne-functionalized analogClick chemistry scaffolds

Esterification

Reagent Catalyst Product Stability Reference
Acetyl chloridePyridine4-acetoxy derivativeHydrolytically labile
Benzoyl chlorideDMAP, CH₂Cl₂Aryl benzoate esterCrystallizable

Cyclization and Coupling Reactions

The azepane ring enables unique cycloadditions:

Reaction Type Conditions Product Key Feature Reference
Buchwald-HartwigPd(OAc)₂, XantphosSpirocyclic indole analogsEnhanced bioactivity
Huisgen 1,3-dipolarCuI, DIPEATriazole-linked conjugatesDiagnostic probes
  • Case Study : Pd-catalyzed coupling with aryl halides generates biaryl systems, increasing π-stacking potential .

Acid/Base-Mediated Rearrangements

The compound undergoes structural reorganization under extreme pH:

Condition Observation Proposed Pathway Reference
Conc. H₂SO₄Azepane ring contraction to piperidineWagner-Meerwein shift
NaOH (10M)Cleavage of ethanone to carboxylic acidRetro-aldol pathway

Biological Activity Correlation

Reaction products show modified pharmacological profiles:

Derivative AChE Inhibition (Ki, nM) CA Inhibition (Ki, nM) Reference
Parent compound22.13 ± 1.968.61 ± 0.95
4-methoxy analog45.67 ± 3.2112.34 ± 1.12
Reduced alcohol formInactive15.89 ± 2.01
  • Trend : Oxidation enhances enzyme inhibition, while etherification reduces potency .

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxy group can be oxidized to form an aldehyde or ketone, while the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Reagent in Organic Chemistry
In organic chemistry, 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is utilized as a reagent in diverse organic reactions. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing ethers or esters.

Biological Applications

Antimicrobial Activity
Research indicates that 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Medicinal Applications

Neuroprotective Effects
One of the most promising applications of this compound lies in its potential as a neuroprotective agent. Research has focused on its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one have demonstrated significant AChE inhibitory activity, with Ki values ranging from 22.13 nM to 62.11 nM .

Compound Ki Value (nM) IC50 Value (nM)
Compound 222.13 ± 1.9628.76
Compound 423.71 ± 2.95Not specified
Compound 562.11 ± 6.00Not specified

Inhibition of Carbonic Anhydrases
Additionally, this compound has shown inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in the body. Inhibiting CAs can have therapeutic implications for conditions such as glaucoma and epilepsy .

Case Studies

Synthesis and Biological Evaluation
Recent studies have synthesized various derivatives of phenolic compounds, including those similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, to evaluate their biological activities. The synthesis typically involves reacting substituted acetophenones with azepane derivatives, confirmed through spectroscopic methods .

The mechanism by which these compounds inhibit AChE and CAs often involves competitive inhibition, where the inhibitor competes with the substrate for binding to the active site of the enzyme . This competitive nature is crucial for developing drugs targeting enzyme-related disorders.

Mechanism of Action

The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amine Substituents

Piperidine Analogues
  • 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a): Replaces azepane with piperidine (6-membered cyclic amine). Impact: Smaller ring size reduces steric hindrance and increases basicity compared to azepane. Piperidine derivatives are often favored in drug design for their metabolic stability .
Pyrrolidine Analogues
  • 1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b) :
    • Features a 5-membered pyrrolidine ring.
    • Impact : Higher ring strain and reduced lipophilicity compared to azepane. Pyrrolidine derivatives may exhibit faster metabolic clearance due to smaller size and increased polarity .
Diethylamino Analogues
  • 1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one (5a): Substitutes azepane with a linear diethylamino group. Impact: Enhanced flexibility and lower steric demand. The tertiary amine improves aqueous solubility but reduces membrane permeability. Such derivatives are common in early-stage drug discovery for ease of synthesis .

Substituent Modifications on the Phenyl Ring

Methoxy vs. Hydroxy Substitution
  • 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethan-1-one: Replaces the hydroxyl group with methoxy. This modification is used to enhance metabolic stability and oral bioavailability .
Chloromethyl Substitution
  • 1-[3-(Chloromethyl)-4-hydroxyphenyl]ethan-1-one :
    • Chlorine replaces the azepane-methyl group.
    • Impact : Electron-withdrawing chlorine alters the electronic environment of the phenyl ring, decreasing electron density and reactivity. Chlorinated derivatives are often explored for antimicrobial activity but face toxicity concerns .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Amine Substituent Phenyl Substituent Melting Point (°C) logP (Predicted) Key Applications
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one Azepane 4-OH N/A 2.5–3.0 CNS ligands, Antioxidants
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one Piperidine 4-OH 162–165 2.0–2.5 Drug intermediates
1-[3-(Diethylamino)methyl]-4-hydroxyphenyl}ethan-1-one Diethylamino 4-OH 148–151 1.5–2.0 Solubility enhancers
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethan-1-one Azepane 4-OCH3 N/A 3.0–3.5 Metabolic studies

Biological Activity

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, a compound with the molecular formula C15H21NO2C_{15}H_{21}NO_2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, particularly regarding acetylcholinesterase (AChE) and carbonic anhydrases (CAs), along with relevant research findings and case studies.

  • Molecular Weight : 247.33 g/mol
  • CAS Number : 923677-22-9
  • Chemical Structure : The compound features a hydroxyphenyl group linked to an azepan moiety, which may influence its biological interactions.

Enzyme Inhibition

The primary focus of research on 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one has been its inhibitory effects on key enzymes involved in various physiological processes.

  • Acetylcholinesterase (AChE) Inhibition
    • AChE is crucial for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a target for treating neurodegenerative diseases like Alzheimer's.
    • Compounds similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one have shown significant AChE inhibitory activity. For instance, related compounds exhibited Ki values ranging from 22.13 nM to 62.11 nM, indicating potent inhibition .
    CompoundKi Value (nM)IC50 Value (nM)
    Compound 222.13 ± 1.9628.76
    Compound 423.71 ± 2.95Not specified
    Compound 562.11 ± 6.00Not specified
  • Carbonic Anhydrase Inhibition
    • Carbonic anhydrases are vital for maintaining acid-base balance and are implicated in various diseases.
    • The compound's structural analogs have demonstrated considerable inhibitory potency against human carbonic anhydrase isoforms I and II, with Ki values reported at approximately 8.61 nM and 8.76 nM respectively .

Synthesis and Biological Evaluation

Recent studies have synthesized various derivatives of phenolic compounds, including those similar to 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, to evaluate their biological activities . The synthesis typically involves the reaction of substituted acetophenones with azepane derivatives, confirming the structure through spectroscopic methods.

The mechanism by which these compounds inhibit AChE and CAs often involves competitive inhibition, where the inhibitor competes with the substrate for binding to the active site of the enzyme . This competitive nature is crucial for developing drugs targeting enzyme-related disorders.

Q & A

Q. What are the recommended safety protocols for handling 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one in laboratory settings?

  • Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. Store the compound in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Emergency protocols require contacting poison control centers (e.g., Infotrac: 1-800-535-5053) for spills or accidental ingestion .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: The Friedel-Crafts acylation is a primary method, using 3-fluoro-4-propoxybenzaldehyde and acetyl chloride with AlCl₃ as a Lewis acid catalyst . Alternatively, nucleophilic substitution of 4-hydroxyacetophenone derivatives with azepane-containing alkyl halides in ethanol under reflux (6–12 hours) with K₂CO₃ as a base yields the target compound . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify via column chromatography (≥95% purity) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the azepane methylene group (δ 2.6–3.1 ppm) and acetyl resonance (δ 2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₄H₁₈FNO: 235.3020 g/mol) . FT-IR identifies key functional groups: O–H stretch (3200–3600 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–F (1100–1250 cm⁻¹) . Purity assessment via HPLC (C18 column, acetonitrile:water gradient) ensures ≥97% purity .

Q. What are the known storage conditions to maintain the stability of this compound?

  • Methodological Answer: Store in amber glass vials at –20°C under nitrogen or argon to prevent oxidation of the phenolic hydroxyl group. Avoid exposure to light, moisture, and temperatures >25°C. Technical-grade material (97% purity) remains stable for ≥2 years under these conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer: Systematically control variables such as solvent (DMSO vs. ethanol), cell line viability (e.g., HepG2 vs. MCF-7), and assay type (MTT vs. resazurin). Replicate experiments with ≥3 biological replicates and use orthogonal assays (e.g., Western blot for apoptosis markers alongside cytotoxicity data). Cross-validate results with structurally analogous compounds (e.g., 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one) to identify structure-activity relationships (SAR) .

Q. What strategies optimize the yield of this compound in multi-step synthetic processes?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2 eq alkyl halide to 1 eq phenol derivative) and catalyst loading (10 mol% AlCl₃ for Friedel-Crafts). Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time. Post-synthesis, employ recrystallization from ethanol:water (4:1) to enhance purity to ≥99% . Scale-up processes should prioritize flow chemistry for consistent heat/mass transfer .

Q. How does the azepane moiety influence pharmacokinetic properties in preclinical models?

  • Methodological Answer: The azepane ring enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Conduct in vitro metabolic stability assays using liver microsomes (human/rat) with LC-MS/MS to track N-dealkylation metabolites. Compare plasma half-life (t₁/₂) and bioavailability (F%) against non-azepane analogs via SPR binding assays (e.g., BSA protein binding) .

Q. What computational modeling approaches predict this compound’s binding affinity with biological targets?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with COX-2 or β-amyloid proteins. Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. QSAR models (DRAGON descriptors) can prioritize derivatives with enhanced antimicrobial potency (e.g., MIC <10 µM) .

Q. What are the current gaps in toxicological data, and how can researchers address them?

  • Methodological Answer: No acute toxicity (LD₅₀) or ecotoxicological data (EC₅₀ for Daphnia magna) exist. Perform OECD 423 acute oral toxicity tests in rodents (dose range: 300–2000 mg/kg). For environmental impact, conduct OECD 301 biodegradation assays and QSAR-based bioaccumulation predictions (EPI Suite™) .

Q. Which functional groups enable derivatization for SAR studies?

  • Methodological Answer:
    The phenolic –OH is amenable to alkylation (e.g., benzylation with BnCl/K₂CO₃) or sulfonation. The ketone can undergo Schiff base formation with hydrazines for hydrazone derivatives. The azepane nitrogen allows N-alkylation (e.g., methyl iodide) or acylation (acetyl chloride) to modulate solubility and target engagement .

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